1,1-Dibutyl-3-phenylurea
Overview
Description
“1,1-Dibutyl-3-phenylurea” is a chemical compound with the molecular formula C15H24N2O . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .
Synthesis Analysis
The synthesis of phenylurea derivatives, which includes “this compound”, involves a three-step reaction pathway . The process begins with treating phenylurea with chloroacetyl chloride to form an intermediate product. This product is then treated with various substituted phenols to yield the final product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 248.371 .
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
1,1-Dibutyl-3-phenylurea has been studied for its potential as an enzyme inhibitor and a sensing probe for mercury detection. Research on thiourea derivatives, including this compound, has shown that these compounds can act as inhibitors against enzymes like acetylcholinesterase and butyrylcholinesterase. Additionally, these derivatives exhibit potential as probes for the spectrofluorimetric determination of toxic metals like mercury, highlighting their dual role in both biochemical enzyme inhibition and environmental monitoring (Rahman et al., 2021).
Analytical Chemistry and Environmental Studies
In the field of analytical chemistry, this compound is used in methods like dispersive liquid-liquid microextraction for the determination of various herbicides in water samples. This application is crucial for environmental monitoring and ensuring the safety of water sources (Saraji & Tansazan, 2009).
Bioremediation and Environmental Degradation
Studies on phenylurea herbicides, which include compounds like this compound, have focused on their biodegradation and the role of microbial action in this process. Understanding the microbial metabolism and degradation pathways of these herbicides is vital for developing effective bioremediation strategies in agricultural and aquatic environments (Sørensen et al., 2003).
Surfactant and Antimicrobial Activities
This compound has been explored in the synthesis of new non-ionic surfactants. These surfactants demonstrate notable antimicrobial activities, suggesting their potential use in cleaning products and agricultural applications. The study of their structural chemistry and solubility characteristics also contributes to the development of more effective and environmentally friendly surfactants (Ullah et al., 2017).
Properties
IUPAC Name |
1,1-dibutyl-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGNIMOLLTGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296927 | |
Record name | 1,1-Dibutyl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-21-1 | |
Record name | 1,1-Dibutyl-3-phenylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dibutyl-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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